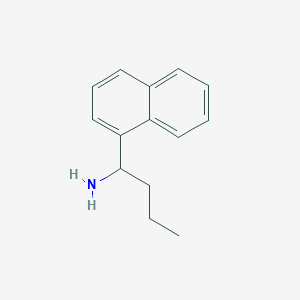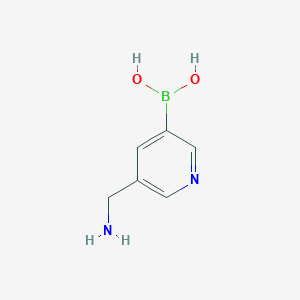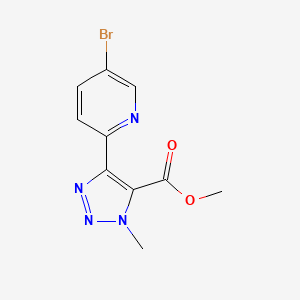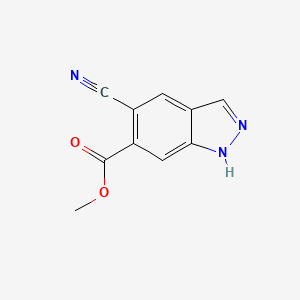
Methyl (4S)-4-(dimethylamino)-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4S)-4-(dimethylamino)-L-prolinate is a chemical compound that belongs to the class of amino acid derivatives It is a methyl ester of (4S)-4-(dimethylamino)-L-proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-(dimethylamino)-L-prolinate typically involves the esterification of (4S)-4-(dimethylamino)-L-proline. One common method is the reaction of (4S)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact of the process.
化学反应分析
Types of Reactions
Methyl (4S)-4-(dimethylamino)-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohol derivatives.
科学研究应用
Methyl (4S)-4-(dimethylamino)-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (4S)-4-(dimethylamino)-L-prolinate involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl (4S)-4-(dimethylamino)-L-proline: The parent compound without the ester group.
Methyl (4S)-4-(dimethylamino)-D-prolinate: The enantiomer of the compound.
Methyl (4S)-4-(dimethylamino)-L-prolinamide: An amide derivative of the compound.
Uniqueness
Methyl (4S)-4-(dimethylamino)-L-prolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
methyl (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI 键 |
QJZKXMHMKDYEDH-BQBZGAKWSA-N |
手性 SMILES |
CN(C)[C@H]1C[C@H](NC1)C(=O)OC |
规范 SMILES |
CN(C)C1CC(NC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)



![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B11759689.png)

![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)
